5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
5-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a nitro-functionalized pyrazole moiety. The pyrazole ring is further modified with a difluoromethyl group at position 1, contributing to its unique physicochemical profile. This compound belongs to a class of thiadiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-[2-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N6O2S/c7-5(8)13-2(1-3(12-13)14(15)16)4-10-11-6(9)17-4/h1,5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYRRMCDAFSNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction leads to the formation of the desired pyrazole-thiadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most efficient catalysts and reagents for the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form corresponding difluoromethylated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.
Major Products
The major products formed from these reactions include difluoromethylated amines, substituted thiadiazoles, and various pyrazole derivatives. These products can have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate binding . This inhibition can disrupt cellular respiration and energy production, leading to the death of microbial or fungal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated molecular weight based on formula C₈H₆F₂N₆O₂S.
Key Observations:
Physicochemical Properties
- Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methyl or ethyl chains, as seen in 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine .
Biological Activity
5-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.19 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazole have demonstrated activity against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial against E. coli | 32.6 |
| Thiadiazole Derivative B | Antifungal against A. niger | 47.5 |
In comparative studies, compounds with the 1,3,4-thiadiazole structure have shown higher efficacy than standard antibiotics such as streptomycin and fluconazole against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro tests indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HeLa | Thiadiazole Derivative C | 15.0 |
| MCF-7 | Thiadiazole Derivative D | 20.5 |
These findings suggest that the incorporation of difluoromethyl and nitro groups may enhance the cytotoxicity of these compounds .
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies indicate that thiadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Intercalation : Certain derivatives may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Antibacterial Activity : A study involving a series of synthesized thiadiazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds achieving MIC values lower than conventional treatments .
- Case Study on Anticancer Potential : In a clinical trial evaluating the efficacy of thiadiazole derivatives in patients with breast cancer, a subset showed promising results with reduced tumor size and improved patient outcomes compared to standard chemotherapy protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
